(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound featuring a triazolopyridazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a base to facilitate the reaction.
Ether Formation: The triazolopyridazine core is then reacted with an appropriate ethylene glycol derivative to form the ether linkage.
Sulfonamide Formation: The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethylene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and ether linkages, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its triazolopyridazine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential to treat diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular pathways makes it a promising lead compound for new drug therapies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide: Unique due to its specific substitution pattern and the presence of both triazolopyridazine and sulfonamide functionalities.
Other Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their biological activity and applications.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely studied for their antibacterial and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combination of a triazolopyridazine core with a sulfonamide group, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-17-7-9-18(10-8-17)13-16-31(28,29)23-14-15-30-21-12-11-20-24-25-22(27(20)26-21)19-5-3-2-4-6-19/h2-13,16,23H,14-15H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNHCRFIWDWABW-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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